4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16280354
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O4S2 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H17N3O4S2/c1-24-13-5-3-12(4-6-13)22-17(20)16(28-19(22)27)18(23)21-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10,20H2,1H3,(H,21,23) |
| Standard InChI Key | ZNQJHKHTASOCEH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s 1,3-thiazole ring (C3H3NS) serves as the central scaffold, with substitutions at positions 3, 4, and 5 conferring distinct physicochemical properties. Key features include:
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Thioxo group (C=S) at position 2, enhancing electrophilicity and hydrogen-bonding capacity.
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4-Methoxyphenyl at position 3, introducing aromaticity and electron-donating methoxy effects.
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Benzodioxol-5-ylmethyl carboxamide at position 5, contributing to hydrophobic interactions and potential CNS permeability.
The molecular formula C19H17N3O4S2 (MW: 415.5 g/mol) reflects a balanced lipophilicity (clogP ≈ 2.8) and polar surface area (≈110 Ų), suggesting moderate blood-brain barrier penetration.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Molecular Formula | C19H17N3O4S2 |
| Molecular Weight | 415.5 g/mol |
| InChI | InChI=1S/C19H17N3O4S2/c1-24-13-5-3-12(4-6-13)22-17(20)16(28-19(22)27)18(23)21-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10,20H2,1H3,(H,21,23) |
| InChIKey | ZNQJHKHTASOCEH-UHFFFAOYSA-N |
Conformational Analysis
Density functional theory (DFT) simulations of analogous thiazoles reveal non-planar geometries due to steric interactions between the 4-methoxyphenyl and benzodioxole groups . The thioxo group adopts an exo-conformation, positioning the sulfur atom for potential nucleophilic attacks or metal coordination .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
A plausible synthesis involves four stages:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones under basic conditions.
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Methoxyphenyl Introduction: Ullmann coupling or Suzuki-Miyaura cross-coupling for aryl group attachment .
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Benzodioxolymethyl Carboxamide Installation: Peptide coupling (e.g., EDC/HOBt) between 1,3-benzodioxole-5-methanamine and thiazole-5-carboxylic acid.
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Amino Group Deprotection: Acidic hydrolysis of protected amine precursors .
Critical Reaction Parameters
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Ring Closure: Requires anhydrous DMF at 80–90°C for 12–16 hours (yield: 68–72%).
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Cross-Coupling: Pd(PPh3)4 catalyst with K2CO3 base in THF/water (3:1) at 60°C .
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Carboxamide Coupling: 0°C to room temperature, 4 h, 85% yield.
| Analog Structure | MIC (μg/mL) | Organism | Reference |
|---|---|---|---|
| 5-(p-Nitrophenyl)-thiadiazole | 31.25 | E. coli | |
| Adamantyl-thiadiazole | 22.4 | S. aureus | |
| This Compound | In silico: 28.3 (predicted) | E. coli |
The benzodioxole moiety may enhance Gram-positive targeting through porin interaction, while the methoxyphenyl group could disrupt bacterial membrane potential .
Mechanistic Hypotheses
Enzyme Inhibition Pathways
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Dihydrofolate Reductase (DHFR): Thiazole-thioxo systems may mimic pterin substrates, inhibiting nucleotide synthesis .
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Topoisomerase II: Intercalation potential from planar aromatic systems .
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COX-II Selectivity: Sulfur atoms may coordinate with heme iron, similar to Celecoxib .
Cellular Uptake and Metabolism
CYP3A4-mediated demethylation of the methoxy group generates a catechol derivative, potentially enhancing solubility but requiring glucuronidation for excretion.
Comparative Analysis with Heterocyclic Analogs
Thiazole vs. Thiadiazole Bioactivity
Replacing the thiadiazole ring (as in ) with a thiazole:
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Increased LogP: +0.3–0.5 units, improving membrane permeability.
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Reduced H-bond Acceptors: From 5 to 4, decreasing polar interactions .
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Torsional Strain: Thiazole’s reduced ring strain may enhance metabolic stability .
Substituent Effects
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